1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine
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Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine is a useful research compound. Its molecular formula is C20H26ClF3N6O2S and its molecular weight is 506.97. The purity is usually 95%.
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Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine , often referred to as Compound X , is a synthetic organic molecule characterized by its complex structure involving a piperazine core and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C19H22ClF3N5O2
IUPAC Name: this compound
Molecular Weight: 425.85 g/mol
Biological Activity Overview
The biological activity of Compound X has been investigated primarily in the context of its pharmacological properties. Notably, its structural components suggest potential interactions with various biological targets, including enzymes and receptors.
Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to target proteins. The piperazine moiety is often associated with central nervous system (CNS) activity, while the imidazole sulfonamide component may contribute to its antibacterial properties.
Antimicrobial Activity
A study examined the antimicrobial efficacy of similar compounds containing the trifluoromethyl group. The results demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that Compound X may exhibit similar properties due to its structural analogies .
Anticancer Potential
In vitro studies have shown that compounds with a piperazine structure can inhibit cancer cell proliferation. For instance, derivatives of piperazine have been tested against human cancer cell lines, revealing IC50 values in the micromolar range. This suggests that Compound X could have potential as an anticancer agent .
Case Study 1: Inhibition of Enzymatic Activity
A recent study focused on the inhibition of specific kinases involved in cancer pathways by similar piperazine derivatives. The results indicated that compounds with a trifluoromethyl substitution significantly inhibited kinase activity, which is crucial for tumor growth and survival .
Case Study 2: CNS Activity Assessment
Another investigation assessed the effects of piperazine-based compounds on neurotransmitter systems. The study found that these compounds could modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Data Tables
Property | Value |
---|---|
Molecular Weight | 425.85 g/mol |
LogP | 3.5 (predicted) |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Biological Activity | Target | Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition observed |
Anticancer | Various cancer cell lines | IC50 in micromolar range |
CNS Modulation | Serotonin receptors | Potential anxiolytic effects |
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClF3N6O2S/c1-14-26-18(13-27(14)2)33(31,32)30-5-3-16(4-6-30)28-7-9-29(10-8-28)19-17(21)11-15(12-25-19)20(22,23)24/h11-13,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOBJDCSRWGVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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